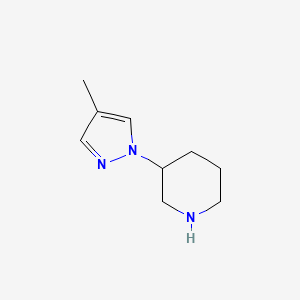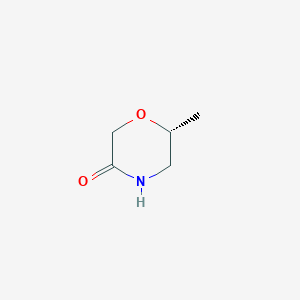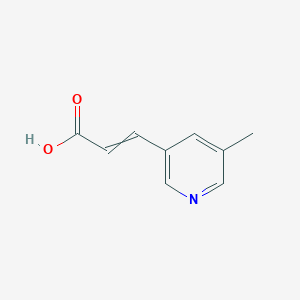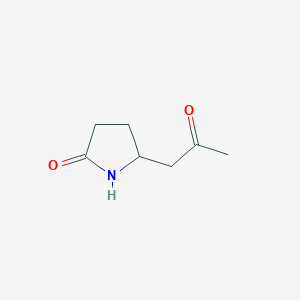
3-(4-methyl-1H-pyrazol-1-yl)piperidine
Vue d'ensemble
Description
“3-(4-methyl-1H-pyrazol-1-yl)piperidine” is a compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “3-(4-methyl-1H-pyrazol-1-yl)piperidine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, attached to a pyrazole ring via a single bond . The pyrazole ring is substituted at the 4-position with a methyl group .Applications De Recherche Scientifique
Comprehensive Analysis of 3-(4-Methyl-1H-Pyrazol-1-yl)piperidine Applications
The compound “3-(4-methyl-1H-pyrazol-1-yl)piperidine” is a derivative of pyrazole, a heterocyclic aromatic organic compound. Pyrazole derivatives are known for their wide range of applications in scientific research due to their diverse biological activities. Below is a detailed analysis of the unique applications of this compound in various fields of scientific research.
Antioxidant Activity: Pyrazole derivatives have been recognized for their antioxidant properties. The ability to scavenge free radicals makes them valuable in research focused on oxidative stress and related disorders. “3-(4-methyl-1H-pyrazol-1-yl)piperidine” could potentially be synthesized and tested for its radical scavenging activity, contributing to the development of new antioxidant agents .
Anticancer Research: Several pyrazole compounds have demonstrated cytotoxic properties against various human cancer cell lines. The structural motif of pyrazole is present in some approved anti-cancer drugs. Research into “3-(4-methyl-1H-pyrazol-1-yl)piperidine” may uncover novel anticancer applications, possibly through mechanisms such as p53-mediated apoptosis .
Drug Development: Heterocycles like pyrazoles play a crucial role in drug development due to their therapeutic and pharmacological properties. “3-(4-methyl-1H-pyrazol-1-yl)piperidine” could serve as a key structural unit in the synthesis of new drugs, particularly those targeting neurological disorders due to the piperidine moiety’s relevance in this area .
Ligand Chemistry: Pyrazole derivatives can act as ligands in coordination chemistry, forming complexes with various metals. These complexes have applications in catalysis and biomedical chemistry. The “3-(4-methyl-1H-pyrazol-1-yl)piperidine” might be explored as a ligand to develop new metal complexes with potential industrial and pharmaceutical uses .
Organic Synthesis: In organic synthesis, pyrazole derivatives are used as intermediates and building blocks for constructing more complex molecules. “3-(4-methyl-1H-pyrazol-1-yl)piperidine” could be utilized in multi-component reactions to synthesize novel organic compounds with unique properties .
Enzyme Inhibition: Pyrazole derivatives have been reported to inhibit various enzymes, which is crucial in the treatment of diseases where enzyme regulation plays a significant role. Research into the enzyme inhibition properties of “3-(4-methyl-1H-pyrazol-1-yl)piperidine” could lead to the development of new therapeutic agents .
Material Science: The structural diversity of pyrazole compounds allows them to be used in material science, particularly in the creation of polymers and novel materials with specific characteristics. “3-(4-methyl-1H-pyrazol-1-yl)piperidine” could be investigated for its potential in creating new materials with desired physical and chemical properties .
Analytical Chemistry: Pyrazole derivatives can also serve as analytical reagents due to their ability to form complexes with metals. “3-(4-methyl-1H-pyrazol-1-yl)piperidine” might be used in developing new analytical methods for the detection and quantification of metal ions in various samples .
Orientations Futures
The future directions for research on “3-(4-methyl-1H-pyrazol-1-yl)piperidine” and related compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Pyrazole derivatives, due to their wide range of biological activities, are of significant interest in the development of new therapeutic agents .
Mécanisme D'action
Target of Action
Pyrazole derivatives, a class of compounds to which this compound belongs, have been found to exhibit a wide range of biological activities . They have been associated with various targets, including CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
For instance, some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been found to inhibit CDK2, leading to alterations in cell cycle progression and induction of apoptosis .
Biochemical Pathways
For instance, some pyrazole derivatives have been found to inhibit the CDK2/cyclin A2 pathway, which plays a crucial role in cell cycle regulation .
Pharmacokinetics
The design and synthesis of pyrazole derivatives have been explored, suggesting potential modifications that could influence these properties .
Result of Action
For instance, some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown significant cytotoxic activities against various cell lines .
Action Environment
The synthesis of pyrazole derivatives has been carried out under various conditions, suggesting that environmental factors could potentially influence their properties .
Propriétés
IUPAC Name |
3-(4-methylpyrazol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-8-5-11-12(7-8)9-3-2-4-10-6-9/h5,7,9-10H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDVJOKDANNSCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methyl-1H-pyrazol-1-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide](/img/structure/B1422859.png)
![2-chloro-N-[(4-fluorophenyl)(phenyl)methyl]-N-methylacetamide](/img/structure/B1422860.png)